molecular formula C10H11NO2 B2618707 6-Methylquinolin-1-ium-1-olate hydrate CAS No. 454180-09-7

6-Methylquinolin-1-ium-1-olate hydrate

Cat. No. B2618707
CAS RN: 454180-09-7
M. Wt: 177.203
InChI Key: DVBYOVVYJVKTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylquinolin-1-ium-1-olate hydrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 6-MQ or 6-Methylquinolinium-1-olate hydrate and is a yellow crystalline powder.

Mechanism of Action

The mechanism of action of 6-Methylquinolin-1-ium-1-olate hydrate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the level of acetylcholine in the brain, which can improve cognitive function. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation.
Biochemical and Physiological Effects:
6-Methylquinolin-1-ium-1-olate hydrate has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to possess antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, it has been shown to possess antitumor properties, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-Methylquinolin-1-ium-1-olate hydrate in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-Methylquinolin-1-ium-1-olate hydrate. One direction is the further study of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is the further study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, the development of more efficient synthesis methods and the study of its potential use in other fields, such as materials science, are also potential future directions.

Synthesis Methods

The synthesis of 6-Methylquinolin-1-ium-1-olate hydrate involves the reaction of 6-methylquinoline with potassium hydroxide and carbon dioxide. The reaction takes place in methanol and water and is followed by the addition of hydrochloric acid to the mixture. The resulting precipitate is then washed with water and dried to obtain 6-Methylquinolin-1-ium-1-olate hydrate in its pure form.

Scientific Research Applications

6-Methylquinolin-1-ium-1-olate hydrate has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and antioxidant properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-methyl-1-oxidoquinolin-1-ium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.H2O/c1-8-4-5-10-9(7-8)3-2-6-11(10)12;/h2-7H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBYOVVYJVKTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=CC=C2)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinolin-1-ium-1-olate hydrate

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